

An In-depth Technical Guide to the Infrared Spectroscopy of Dicyclohexyl Ketone

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Compound of Interest

Compound Name: *Dicyclohexyl ketone*

Cat. No.: *B1670488*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of **dicyclohexyl ketone**. It details the characteristic vibrational modes, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining a high-quality spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Core Principles of Dicyclohexyl Ketone IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of its structure.

In the case of **dicyclohexyl ketone**, the most prominent features in the IR spectrum arise from the vibrations of its carbonyl group (C=O) and the various C-H bonds within its two cyclohexyl rings. The position, intensity, and shape of these absorption bands are diagnostic of the **dicyclohexyl ketone** structure.

Quantitative Infrared Absorption Data for Dicyclohexyl Ketone

The following table summarizes the key infrared absorption bands for **dicyclohexyl ketone**. The data is compiled from established spectral databases and is consistent with the expected values for a saturated, six-membered cyclic ketone.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Notes
C-H Stretching (Aliphatic)	2960 - 2850	Strong	Multiple bands corresponding to the asymmetric and symmetric stretching of the CH ₂ groups in the cyclohexyl rings.
Carbonyl (C=O) Stretching	~1715	Strong, Sharp	This is the most characteristic absorption for a saturated, six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the vibration. [1] [2] [3] [4]
CH ₂ Scissoring (Bending)	~1450	Medium	Bending vibration of the methylene groups in the rings.
C-C Stretching	1300 - 800	Medium to Weak	These bands are part of the complex "fingerprint region" and correspond to the stretching of the various carbon-carbon single bonds within the molecule.

Experimental Protocol for Acquiring the IR Spectrum of Dicyclohexyl Ketone

This section provides a detailed methodology for obtaining the infrared spectrum of **dicyclohexyl ketone** using the potassium bromide (KBr) disk technique. This method is suitable for solid samples.

Materials and Equipment:

- **Dicyclohexyl ketone** (solid)
- Spectroscopic grade potassium bromide (KBr), oven-dried
- Agate mortar and pestle
- Hydraulic press with a die for preparing KBr pellets
- Fourier Transform Infrared (FTIR) Spectrometer
- Spatula
- Infrared lamp (optional, for keeping KBr dry)

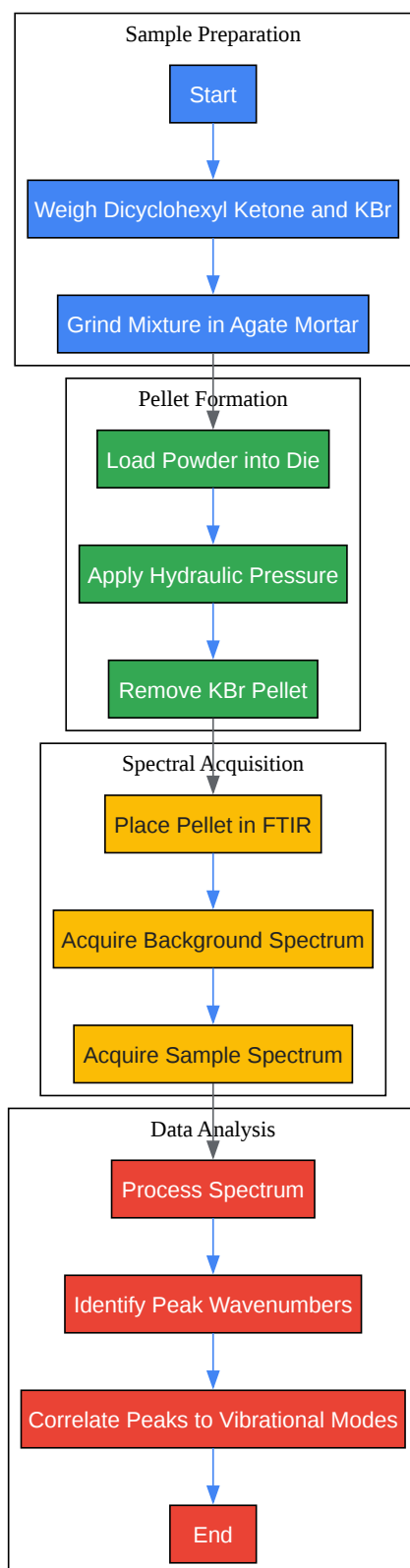
Procedure:

- Sample Preparation:
 - Place approximately 1-2 mg of **dicyclohexyl ketone** into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.
 - Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action reduces the particle size of the sample and disperses it evenly within the KBr matrix.
- Pellet Formation:
 - Carefully transfer a portion of the powdered mixture into the die of the hydraulic press.
 - Ensure the powder is evenly distributed to form a uniform pellet.

- Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent disk, with the **dicyclohexyl ketone** sample embedded within it.
- Carefully release the pressure and remove the die from the press.
- Spectral Acquisition:
 - Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Acquire the infrared spectrum of the **dicyclohexyl ketone** sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis:
 - Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
 - Correlate the observed peaks with the known vibrational modes of **dicyclohexyl ketone** as detailed in the quantitative data table.

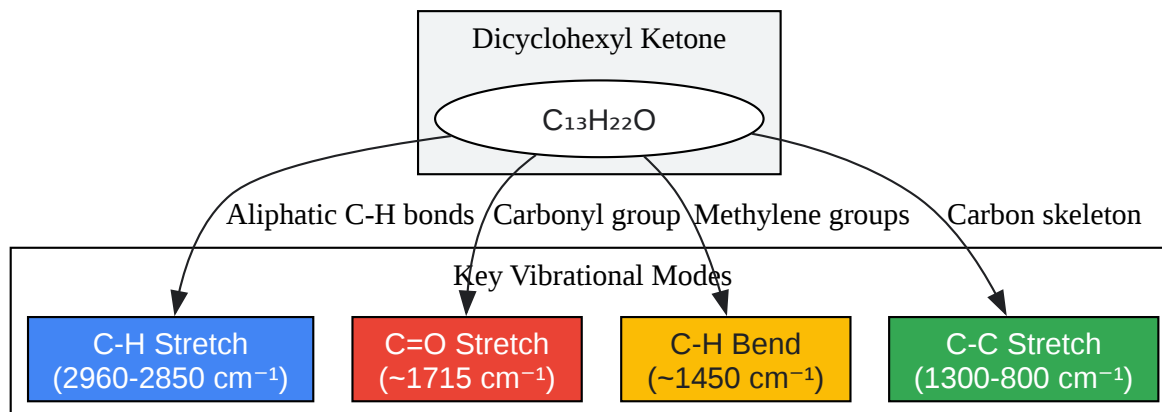
Visualizing the Analysis and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular vibrations of **dicyclohexyl ketone**.



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Caption: Experimental workflow for IR analysis of **dicyclohexyl ketone**.



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Caption: Key molecular vibrations of **dicyclohexyl ketone**.

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